
3-Pentadecyl-2-(prop-2-EN-1-YL)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pentadecyl-2-(prop-2-EN-1-YL)phenol is an organic compound with the molecular formula C({21})H({36})O It is a phenolic compound characterized by a long alkyl chain and an allyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentadecyl-2-(prop-2-EN-1-YL)phenol typically involves the alkylation of phenol with a long-chain alkyl halide, followed by the introduction of the allyl group. One common method is:
Alkylation of Phenol: Phenol is reacted with 1-bromopentadecane in the presence of a base such as potassium carbonate (K(_2)CO(_3)) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (around 100-120°C) to facilitate the formation of 3-pentadecylphenol.
Allylation: The resulting 3-pentadecylphenol is then subjected to allylation using allyl bromide in the presence of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF). The reaction is conducted at room temperature to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Pentadecyl-2-(prop-2-EN-1-YL)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The allyl group can be reduced to form saturated derivatives.
Substitution: The phenolic hydrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones or hydroquinones.
Reduction: Formation of 3-pentadecyl-2-propylphenol.
Substitution: Formation of various alkylated or acylated derivatives.
科学的研究の応用
3-Pentadecyl-2-(prop-2-EN-1-YL)phenol has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and polymers.
作用機序
The mechanism of action of 3-Pentadecyl-2-(prop-2-EN-1-YL)phenol involves its interaction with various molecular targets:
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes.
Antioxidant Activity: Scavenges free radicals and inhibits oxidative stress pathways.
Anti-inflammatory Activity: Modulates inflammatory signaling pathways and reduces the production of pro-inflammatory cytokines.
類似化合物との比較
Similar Compounds
3-Pentadecylphenol: Lacks the allyl group, making it less reactive in certain chemical reactions.
2-Allylphenol: Contains an allyl group but lacks the long alkyl chain, affecting its hydrophobicity and biological activity.
4-Allyl-2-methoxyphenol (Eugenol): Similar structure but with a methoxy group, leading to different chemical and biological properties.
Uniqueness
3-Pentadecyl-2-(prop-2-EN-1-YL)phenol is unique due to the combination of a long alkyl chain and an allyl group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
149247-22-3 |
|---|---|
分子式 |
C24H40O |
分子量 |
344.6 g/mol |
IUPAC名 |
3-pentadecyl-2-prop-2-enylphenol |
InChI |
InChI=1S/C24H40O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-19-22-20-17-21-24(25)23(22)18-4-2/h4,17,20-21,25H,2-3,5-16,18-19H2,1H3 |
InChIキー |
PBEKSWSGCTWMDZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


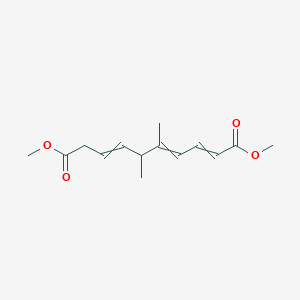

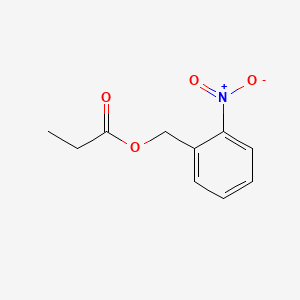
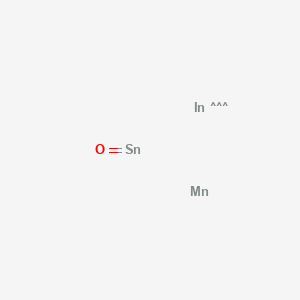
![N-Methyl-N-[(naphthalene-1-sulfonyl)oxy]benzamide](/img/structure/B14273963.png)
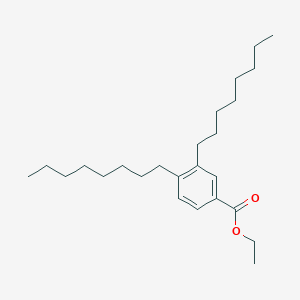
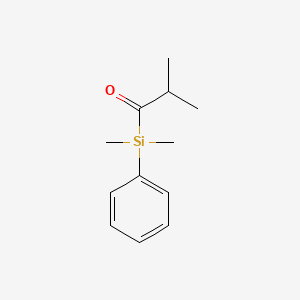
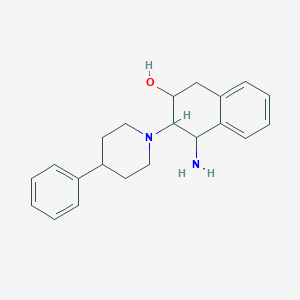
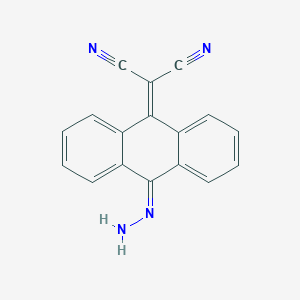

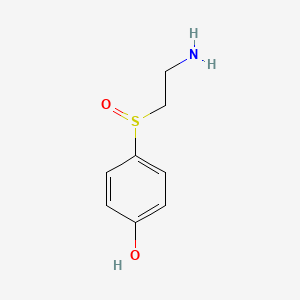


![4-(Decyloxy)phenyl 4-[(methoxycarbonyl)oxy]benzoate](/img/structure/B14274002.png)
